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Compound of Interest

Compound Name: De-guanidine Peramivir

Cat. No.: B15290252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for De-
guanidine Peramivir, an analog of the potent neuraminidase inhibitor Peramivir. This
document outlines the multi-step synthesis, presenting quantitative data in structured tables,
detailing experimental protocols, and visualizing the synthetic route through a chemical
workflow diagram. The synthesis of De-guanidine Peramivir, chemically known as
(1S,2S,3R,4R)-3-((1S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic
acid, is of significant interest as studies have shown that the guanidine group is not essential
for potent inhibitory activity against some influenza strains.[1] This opens avenues for the
development of next-generation antivirals with potentially improved pharmacological properties.

The presented pathway is a strategic adaptation of established Peramivir syntheses,
proceeding through a key amino-intermediate prior to the guanidinylation step. By intercepting
the synthesis at this stage and performing a final deprotection, De-guanidine Peramivir can
be efficiently obtained.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of De-guanidine
Peramivir, including yields and materials for each step.

Table 1: Materials and Reagents
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Step Starting Material Reagents and Solvents
] Methanol, Dry HCI gas, Diethyl
1 Vince's Lactam
ether
Di-tert-butyl dicarbonate
()-cis-4-aminocyclopent-2- (Boc20), Sodium bicarbonate
2 ene-1-carboxylic acid methyl (NaHCOs3), Dichloromethane
ester hydrochloride (CHz2Cl2), n-hexane, Ethyl
acetate
Hydroxylamine hydrochloride,
3 2-ethylbutyraldehyde Potassium carbonate, Ethanol,
Diethyl ether
(x)-cis-4-tert-
butoxycarbonylaminocyclopent  Dichloromethane (CH2Cl2),
4 -2-ene-1-carboxylic acid Sodium hypochlorite (NaOCI),
methyl ester & 2-ethyl- Petroleum ether, Ethyl acetate
butyraldehyde oxime
Platinum(lV) oxide (PtOz) or
5 Product from Step 4 Palladium on carbon (Pd/C),
Methanol, Concentrated HCI
Acetic anhydride, Pyridine,
6 Product from Step 5 )
Dichloromethane (CHz2ClIz2)
7 Product from Step 6 Dry HCI gas, Diethyl ether
(+)-t-3-(1'-acetamido-2'-
ethyl)butyl-c-4-amino-t-2- ] ]
Sodium hydroxide (NaOH),
8 hydroxycyclopentyl-r-1-

carboxylic acid methyl ester

hydrochloride

Water, Methanol

Table 2: Reaction Conditions and Yields
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Step Reaction Temperature Duration Yield

Ring-opening Room temp. then )
1 o 4 hours High
and Esterification  45°C

2 Boc Protection Room temp. 3 hours ~90%

Ice bath then

3 Oxime Formation 2 hours High
Room temp.
1,3-Dipolar Ice bath then
4 N 7.5 hours ~85%
Cycloaddition Room temp.

Reductive Ring _
Slightly elevated

5 Cleavage and - High
_ temp.
Hydrogenation
) 0°C to Room
6 Acetylation 12 hours ~95%
temp.
) Reflux then ]
7 Boc Deprotection 10.5 hours High
Room temp.
8 Ester Hydrolysis Room temp. - High

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of De-
guanidine Peramivir.

Step 1: Synthesis of (+)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester
hydrochloride

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, 5 g
of Vince's lactam is dissolved in 50 ml of methanol. Dry HCI gas is bubbled through the solution
at room temperature for 2 hours. The reaction mixture is then heated to 45°C and stirred for an
additional 2 hours. The solvent is removed under reduced pressure to yield a viscous residue.
100 ml of diethyl ether is added, and the mixture is stirred at room temperature for 2 hours,
leading to the precipitation of a white solid. The solid is filtered and dried to give the
hydrochloride salt of (£)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b15290252?utm_src=pdf-body
https://www.benchchem.com/product/b15290252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 2: Synthesis of (z)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid
methyl ester

The hydrochloride salt from Step 1 is added to dichloromethane, followed by the addition of
sodium bicarbonate and di-tert-butyl dicarbonate (Boc20) in a molar ratio of approximately
1:1.5:1.2. The mixture is stirred at room temperature for 3 hours, during which gas evolution is
observed. The organic layer is washed sequentially with water and saturated brine, then dried
over anhydrous sodium sulfate. The solvent is evaporated to yield an oily product, which is then
recrystallized from a mixture of n-hexane and ethyl acetate (95:5) to give the product as white
crystals.

Step 3: Synthesis of 2-ethyl-butyraldehyde oxime

Hydroxylamine hydrochloride (3.0 g) is dissolved in 25 ml of water, followed by the addition of
4.0 g of potassium carbonate. After gas evolution ceases, a solution of 2-ethylbutyraldehyde
(4.0 g) in 25 ml of 99% ethanol is added dropwise under an ice bath. The mixture is then stirred
at room temperature for 1 hour. The reaction is quenched with ice water and extracted three
times with diethyl ether. The combined organic layers are washed with water and saturated
brine, dried over anhydrous sodium sulfate, and concentrated to give the oxime as a colorless
oil.

Step 4: 1,3-Dipolar Cycloaddition

(x)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester and 2-ethyl-
butyraldehyde oxime (in a molar ratio of approximately 1:5) are dissolved in dichloromethane.
The solution is cooled in an ice bath and protected from light while a 9.4% solution of NaOClI is
added dropwise. The reaction is continued for 30 minutes in the ice bath and then for 7 hours
at room temperature. The organic layer is washed with water, and the aqueous layer is
extracted with dichloromethane. The combined organic phases are dried over anhydrous
sodium sulfate and concentrated. The product is recrystallized from a petroleum ether:ethyl
acetate (90:10) mixture.

Step 5: Reductive Ring Cleavage and Hydrogenation

The product from Step 4 is dissolved in methanol containing concentrated HCI. A catalytic
amount of PtO2 or Pd/C is added, and the mixture is hydrogenated under pressure with gentle
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heating. After the reaction is complete, the catalyst is filtered off, and the solvent is removed
under reduced pressure to yield the hydrochloride salt of (+)-t-3-(1'-amino-2'-ethyl)butyl-c-4-
tert-butoxycarbonylamino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester as a solid.

Step 6: Acetylation

The product from Step 5 is dissolved in dichloromethane and pyridine, and the solution is
cooled to 0°C. Acetic anhydride is added dropwise, and the reaction mixture is stirred at room
temperature for 12 hours. The mixture is then diluted with dichloromethane and washed with
water, 1N HCI, saturated sodium bicarbonate solution, and brine. The organic layer is dried and
concentrated to give the acetylated product.

Step 7: Boc Deprotection to yield the Amino-intermediate

The acetylated product from Step 6 is dissolved in anhydrous diethyl ether. Dry HCI gas is
passed through the solution under reflux for 30 minutes, followed by stirring at room
temperature for 10 hours. The resulting precipitate, (x)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-
amino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride, is collected by
filtration.

Step 8: Ester Hydrolysis to De-guanidine Peramivir

The hydrochloride salt from Step 7 is dissolved in a mixture of methanol and water. A solution
of sodium hydroxide is added until the ester is completely hydrolyzed, as monitored by TLC.
The reaction mixture is then neutralized with a dilute acid, and the product, De-guanidine
Peramivir, is isolated and purified.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for De-guanidine Peramivir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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